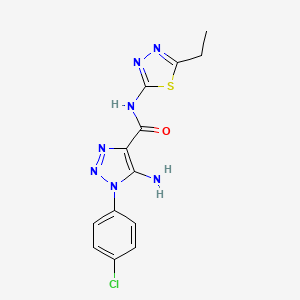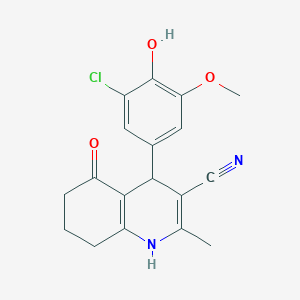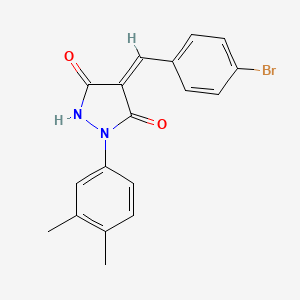![molecular formula C22H15N3O4 B5183441 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5183441.png)
4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with nitrophenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method is the condensation of 4-nitrobenzaldehyde with benzil in the presence of ammonium acetate to form the imidazole ring. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Reduction: 4-[5-(4-aminophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
4-[5-(4-aminophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid: A reduced form with an amino group instead of a nitro group.
4-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid: A halogenated derivative.
Propriétés
IUPAC Name |
4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22(27)17-8-6-16(7-9-17)21-23-19(14-4-2-1-3-5-14)20(24-21)15-10-12-18(13-11-15)25(28)29/h1-13H,(H,23,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCAPDPSLHORBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-1-(3,4-dimethylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5183358.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5183361.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
![N-(2-CYANOPHENYL)-2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5183381.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5183397.png)
![1-[6-(1-acetyl-1H-indol-3-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B5183418.png)
![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)

![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![diphenyl 2-oxo-1H-benzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)

